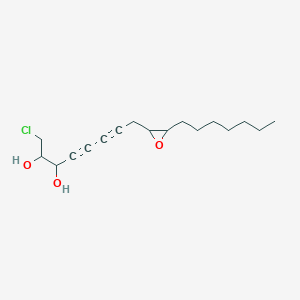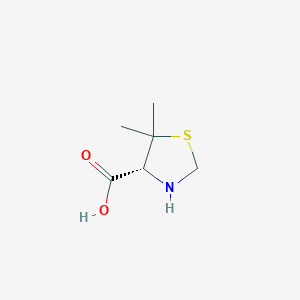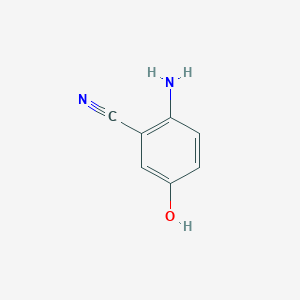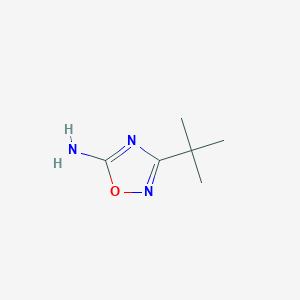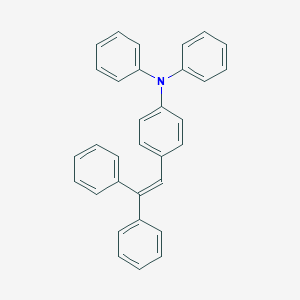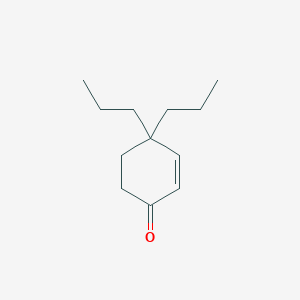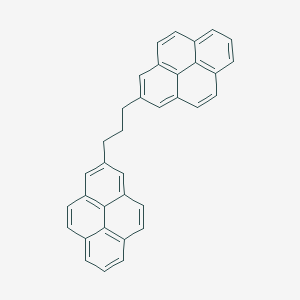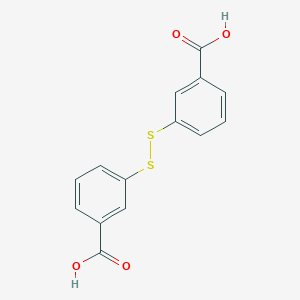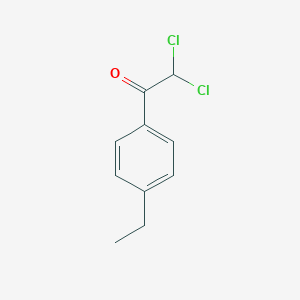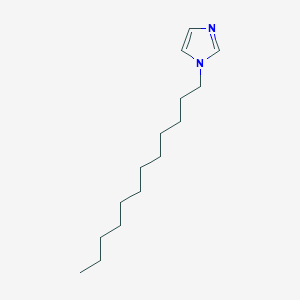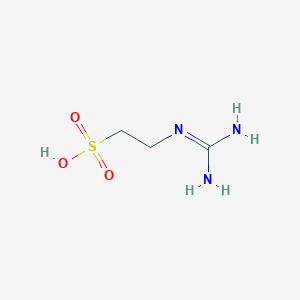
Taurocyamine
描述
Synthesis Analysis
Taurocyamine synthesis involves biochemical pathways observed in both vertebrates and invertebrates. In a study by Thoai et al. (1963), the biogenesis of taurocyamine was investigated in rats and marine organisms, revealing its formation from sulfur precursors and the incorporation of the amidino group of arginine through transamidination reactions. This process suggests hypotaurocyamine as a natural precursor to taurocyamine, arising from the enzymic or non-enzymic oxidation of the sulphinic guanido derivative (Thoai, Zappacosta, & Robin, 1963).
Molecular Structure Analysis
The molecular structure of taurocyamine has been elucidated through crystallography. Bombieri et al. (1990) determined the crystal structure of taurocyamine, highlighting a monoclinic space group and detailing its extensive hydrogen-bond system in the crystal state. This structural analysis provides insight into the molecular interactions and distribution of protons in taurocyamine (Bombieri, Demartin, Braghiroli, & Bella, 1990).
Chemical Reactions and Properties
Taurocyamine participates in various biochemical reactions, notably its role in energy metabolism within marine organisms. Surholt (1979) studied taurocyamine kinase, an enzyme from the body-wall musculature of the lugworm, which catalyzes the reversible transfer of a phosphoryl group between ATP and taurocyamine, revealing its importance in the energy storage and transfer mechanisms of marine annelids (Surholt, 1979).
科学研究应用
Chemotherapeutic Target for Clonorchis Sinensis
- Scientific Field: Medical Parasitology .
- Application Summary: Taurocyamine kinase (CsTK) from Clonorchis sinensis has been identified as a potential chemotherapeutic target . This is because variants of phosphagen kinases (PK), which CsTK is a part of, are found only in invertebrate animals, including helminthic parasites .
- Methods of Application: A cDNA clone encoding a putative polypeptide of 717 amino acids was retrieved from a C. sinensis transcriptome . This polypeptide was homologous to taurocyamine kinase (TK) of the invertebrate animals and consisted of two contiguous domains .
- Results: CsTK was found to have enzymatic activity and specificity toward taurocyamine substrate . Of the CsTK residues, R58, I60 and Y84 of domain 1, and H60, I63 and Y87 of domain 2 were found to participate in binding taurocyamine . CsTK expression was distributed in locomotive and reproductive organs of adult C. sinensis .
Investigation of Taurine and Other Neuroactive Amino Acids
- Scientific Field: Neurochemistry .
- Application Summary: Taurocyamine, also known as amidino taurine and guanidinoethane sulfonate (GES), is found in low amounts in both vertebrates and invertebrates . It is used in the investigation of taurine and other neuroactive amino acids .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The specific results or outcomes are not detailed in the source .
Genetic Variation Investigation of Paragonimus Species
- Scientific Field: Parasitology .
- Application Summary: The intron sequence of the taurocyamine kinase gene has been used as a marker to investigate genetic variation of Paragonimus species in Japan and the origins of triploidy in P. westermani .
- Methods of Application: The second intron of domain 1 of the taurocyamine kinase gene (TKD1int2) region was used to explore genetic variation and differentiation of diploid and triploid P. westermani, as well as P. miyazakii, P. ohirai and P. iloktsuenensis originating from Japan .
- Results: High levels of intraspecific variation were found in P. westermani, but only low levels of variation within the other species studied . Haplotype network and phylogenetic tree analyses demonstrated the sister-group relationship of P. ohirai and P. iloktsuenensis and the phylogenetically distant relationship of P. westermani with the other species .
Enzymology
- Scientific Field: Biochemistry .
- Application Summary: Taurocyamine kinase is an enzyme that catalyzes the chemical reaction: ATP + taurocyamine → ADP + N-phosphotaurocyamine . This enzyme belongs to the family of transferases .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The specific results or outcomes are not detailed in the source .
未来方向
Future research could focus on the role of Taurocyamine in various biological processes and its potential applications in medicine. For instance, the enzyme Taurocyamine kinase (CsTK) from C. sinensis has been suggested as a potential chemotherapeutic target . Further studies are needed to explore this possibility and to understand the detailed mechanism of action of Taurocyamine in different biological systems.
属性
IUPAC Name |
2-(diaminomethylideneamino)ethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N3O3S/c4-3(5)6-1-2-10(7,8)9/h1-2H2,(H4,4,5,6)(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLRIMRKZBSSED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)O)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10202654 | |
| Record name | Taurocyamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10202654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Taurocyamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003584 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
39 mg/mL at 21 °C | |
| Record name | Taurocyamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003584 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Taurocyamine | |
CAS RN |
543-18-0 | |
| Record name | 2-[(Aminoiminomethyl)amino]ethanesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=543-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Taurocyamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000543180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Taurocyamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10202654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Taurocyamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003584 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



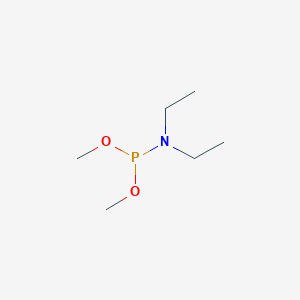
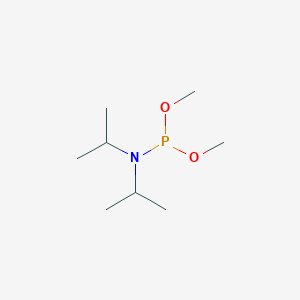
![3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline](/img/structure/B43694.png)
![3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline](/img/structure/B43696.png)
